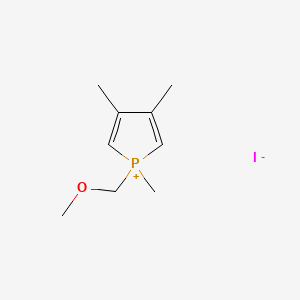
N-(4-Fluorophenyl)-1,2-diphenylhydrazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Fluorophenyl)-1,2-diphenylhydrazine-1-carboxamide is a chemical compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a diphenylhydrazine moiety, which is further connected to a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-1,2-diphenylhydrazine-1-carboxamide typically involves the reaction of 4-fluoroaniline with diphenylhydrazine in the presence of a suitable carboxylating agent. One common method involves the use of chloroacetyl chloride as the carboxylating agent, with triethylamine acting as an acid-binding agent . The reaction is carried out under mild conditions, and the product is obtained with high yield and purity.
Industrial Production Methods
For industrial production, the synthesis process can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to ensure maximum yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, making it suitable for large-scale manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Fluorophenyl)-1,2-diphenylhydrazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-(4-Fluorophenyl)-1,2-diphenylhydrazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-Fluorophenyl)-1,2-diphenylhydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity . The compound’s effects are mediated through various molecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- N-(4-Fluorophenyl)benzamide
- N-(4-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide
Uniqueness
N-(4-Fluorophenyl)-1,2-diphenylhydrazine-1-carboxamide is unique due to its specific structural features, such as the combination of a fluorophenyl group with a diphenylhydrazine moiety and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
60252-74-6 |
|---|---|
Molekularformel |
C19H16FN3O |
Molekulargewicht |
321.3 g/mol |
IUPAC-Name |
1-anilino-3-(4-fluorophenyl)-1-phenylurea |
InChI |
InChI=1S/C19H16FN3O/c20-15-11-13-16(14-12-15)21-19(24)23(18-9-5-2-6-10-18)22-17-7-3-1-4-8-17/h1-14,22H,(H,21,24) |
InChI-Schlüssel |
XYKFNWYWYGJKHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NN(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester](/img/structure/B14594973.png)
![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)


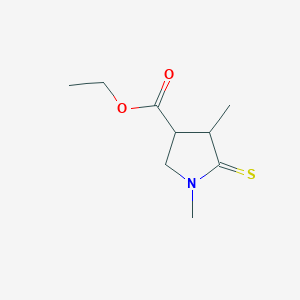
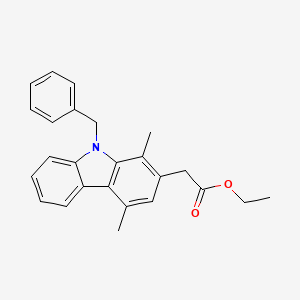
![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)
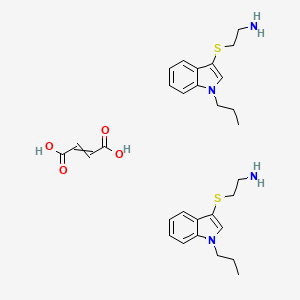
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)
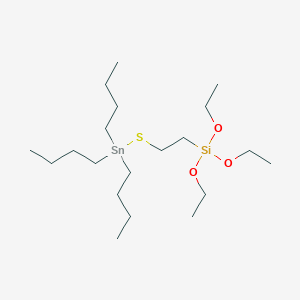

![2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14595033.png)
